REACTION_CXSMILES
|
Br.C[O:3][C:4](=[O:15])[C:5]([CH2:11][CH2:12][CH2:13][Br:14])(C)[C:6](OC)=O.[OH-].[Na+]>>[Br:14][CH2:13][CH2:12][CH2:11][CH:5]([CH3:6])[C:4]([OH:15])=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)OC)(C)CCCBr)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
EXTRACTION
|
Details
|
the product was extracted
|
Type
|
CUSTOM
|
Details
|
The obtained crude (0.81 g, 62% yield)
|
Type
|
CUSTOM
|
Details
|
to be used without further purification
|
Name
|
|
Type
|
|
Smiles
|
BrCCCC(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |